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Compound of Interest

Compound Name: 5-Ethynyl-1-methyl-1H-imidazole

Cat. No.: B1306616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization and biological activity of a

series of 1,2,3-triazoles synthesized from an imidazole-based precursor. The data presented

herein is primarily drawn from a study by El-Naggar et al. (2021), which details the synthesis

and anticancer evaluation of novel imidazole-1,2,3-triazole hybrids.[1] While the specific

precursor used in this study was a thiopropargylated-imidazole, the findings offer valuable

insights into the characterization and potential therapeutic applications of triazoles derived from

imidazole scaffolds, including those conceptually similar to "5-Ethynyl-1-methyl-1H-
imidazole".

Synthesis and Characterization
The synthesis of the imidazole-1,2,3-triazole hybrids was achieved via a copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction

involves the coupling of a terminal alkyne (in this case, a thiopropargylated-imidazole) with

various organic azides.[1] The structures of the resulting 1,4-disubstituted 1,2,3-triazoles were

confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Proton

Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR).[1]

A representative reaction scheme is depicted below:
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Caption: General workflow for the synthesis of imidazole-1,2,3-triazole hybrids via CuAAC.

Table 1: Spectroscopic Characterization Data for a Representative Imidazole-1,2,3-triazole

Hybrid (Compound 4d)[1]

Spectral Data Type Key Observations

IR (cm⁻¹)
1505 (C=C), 1630 (C=N), 2960 (CH-Aliphatic),

3090 (CH-Aromatic)

¹H NMR (DMSO-d₆, δ ppm)

4.44 (s, 2H, SCH₂), 5.58 (s, 2H, NCH₂), 7.15-

7.45 (m, 20H, Ar-H), 8.05 (s, 1H, CH-1,2,3-

triazole)

¹³C NMR (DMSO-d₆, δ ppm)
27.85 (SCH₂), 53.22 (NCH₂), 124.04-143.93

(Aromatic and C=N carbons)

Comparative Anticancer Activity
The synthesized imidazole-1,2,3-triazole hybrids were evaluated for their in vitro anticancer

activity against a panel of human cancer cell lines: Caco-2 (colon carcinoma), HCT-116 (colon

carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma). The results,

presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are
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summarized in Table 2. The study used doxorubicin, a well-established chemotherapy drug, as

a positive control.[1]

Table 2: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Imidazole-1,2,3-triazole

Hybrids[1]

Compound Caco-2 HCT-116 HeLa MCF-7

4d > 50 > 50 > 50 > 50

4g 8.45 ± 0.18 10.12 ± 0.25 12.33 ± 0.31 9.87 ± 0.22

4i 6.31 ± 0.17 8.76 ± 0.19 10.54 ± 0.28 7.65 ± 0.15

4k 4.67 ± 0.11 6.23 ± 0.14 8.11 ± 0.17 0.38 ± 0.01

6e 5.22 ± 0.20 7.89 ± 0.16 9.43 ± 0.21 6.54 ± 0.13

Doxorubicin 5.17 ± 0.25 7.14 ± 0.18 8.98 ± 0.23 0.42 ± 0.02

The data reveals that the anticancer activity is significantly influenced by the substituents on

the triazole ring. Notably, compound 4k, which features a long alkyl side chain, demonstrated

the most potent activity against the MCF-7 breast cancer cell line, with an IC₅₀ value

comparable to that of doxorubicin.[1] In contrast, the precursor alkyne (thiopropargylated-

imidazole) showed no significant anticancer activity, highlighting the importance of the triazole

moiety and its substituents for cytotoxicity.[1]

Potential Mechanism of Action: A Molecular Docking
Perspective
To investigate the potential mechanism of action, a molecular docking study was performed on

one of the most active compounds, 4k, against glycogen synthase kinase-3β (GSK-3β).[1]

GSK-3β is a serine/threonine kinase that is implicated in various cellular processes, including

cell proliferation and survival, and is considered a promising target in cancer therapy.

The docking study revealed a good binding interaction between compound 4k and the active

site of GSK-3β, suggesting that the anticancer activity of these imidazole-triazole hybrids may

be mediated, at least in part, through the inhibition of this kinase.[1]
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Caption: Proposed mechanism of action involving the inhibition of GSK-3β.

Experimental Protocols
General Procedure for the Synthesis of Imidazole-1,2,3-
triazole Hybrids (4a-k and 6a-e)[1]
A mixture of the thiopropargylated-imidazole (1 mmol) and the respective organic azide (1.2

mmol) was dissolved in a 1:1 mixture of DMSO and water (10 mL). To this solution, copper(II)

sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) were added. The reaction

mixture was stirred at room temperature for 12-24 hours. The progress of the reaction was

monitored by thin-layer chromatography. Upon completion, the reaction mixture was poured

into ice-cold water, and the precipitated solid was filtered, washed with water, and purified by

recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)[1]
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Human cancer cell lines (Caco-2, HCT-116, HeLa, and MCF-7) were seeded in 96-well plates

at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with

various concentrations of the test compounds and incubated for a further 48 hours. After the

incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

was added to each well, and the plates were incubated for 4 hours. The resulting formazan

crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a

microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Conclusion and Future Directions
The imidazole-1,2,3-triazole scaffold represents a promising framework for the development of

novel anticancer agents. The biological activity of these compounds can be readily tuned by

modifying the substituents on the triazole ring, as demonstrated by the potent and selective

activity of compound 4k. The observed inhibition of GSK-3β in docking studies provides a

plausible mechanism of action that warrants further investigation through in-depth biochemical

and cellular assays. Future studies should focus on synthesizing and evaluating a broader

range of derivatives to establish a more comprehensive structure-activity relationship.

Furthermore, exploring the antimicrobial potential of these compounds could open up new

avenues for their therapeutic application. While the data presented here is based on a

thiopropargylated-imidazole precursor, it provides a strong rationale for the investigation of

triazoles derived from "5-Ethynyl-1-methyl-1H-imidazole" and other related imidazole

alkynes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-ethynyl-1-methyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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